Wander

Efflux Pump Inhibition Antibiotic Resistance Surface Plasmon Resonance

NSC-60339 (Wander) is a polybasic terephthalic acid derivative with a unique AcrA-binding mechanism, distinct from AcrB-targeting EPIs. Its 2-chloro substituent is critical for efflux pump inhibition and cellular retention, making it non-interchangeable with analogs like NSC-50469. Procure this compound for validated bacterial potentiation assays and leukemia resistance model studies.

Molecular Formula C26H23ClN6O2
Molecular Weight 487.0 g/mol
CAS No. 70-09-7
Cat. No. B1680229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWander
CAS70-09-7
SynonymsNSC-60339;  NSC 60339;  NSC60339
Molecular FormulaC26H23ClN6O2
Molecular Weight487.0 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl
InChIInChI=1S/C26H23ClN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)
InChIKeyUJQGBYRKCZQJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wander (NSC-60339, CAS 70-09-7): Core Identity and Pharmacological Classification for Research Procurement


Wander (also known as NSC-60339; CAS 70-09-7; IUPAC: 2-chloro-N1,N4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide) is a polybasic terephthalic acid derivative historically investigated as an antileukemic agent [1]. Its primary recognized biochemical activities are as an inhibitor of bacterial efflux pumps, specifically the AcrAB-TolC system in *Escherichia coli*, and as a substrate for this same pump [2]. It belongs to the broader phthalanilide class of compounds, initially synthesized and studied in the 1960s for their potential as antitumor agents [3]. Current research interest in Wander centers on its role as a chemical probe for studying multidrug resistance mechanisms and as a scaffold for developing antibiotic adjuvants [4].

Why Wander (NSC-60339) Cannot Be Arbitrarily Substituted by Other Phthalanilides or Efflux Pump Inhibitors


Generic substitution among phthalanilides or broad-spectrum efflux pump inhibitors (EPIs) like Phe-Arg-β-naphthylamide (PAβN) is not scientifically justifiable due to fundamental differences in their primary mechanisms of action, subcellular targets, and resistance profiles. Wander (NSC-60339) exhibits a unique dual functionality: it is both an inhibitor and a substrate of the AcrAB-TolC efflux pump, a feature not universally shared among EPIs [1]. Crucially, its antileukemic activity is directly linked to the formation of specific drug-lipid complexes and the subsequent inhibition of lipid biosynthesis, a mechanism distinct from conventional antimetabolites like methotrexate or DNA-damaging agents [2]. Furthermore, resistance to Wander does not confer cross-resistance to other chemotherapeutic classes, underscoring its distinct molecular target and cellular processing pathway [3]. Therefore, substituting Wander with a different phthalanilide or a general EPI will not recapitulate its specific biological profile, potentially leading to erroneous conclusions in both oncology and microbiology research.

Quantitative Differentiation of Wander (NSC-60339): A Comparative Evidence Guide for Informed Research Selection


Comparative Affinity for the AcrA Efflux Pump Component: Wander vs. Novobiocin

Wander (NSC-60339) demonstrates a specific, albeit moderate, binding affinity for the AcrA membrane fusion protein of the AcrAB-TolC efflux pump. In a direct head-to-head comparison using Surface Plasmon Resonance (SPR), Wander bound to AcrA with a dissociation constant (KD) of 78 μM. This affinity is measurably lower than that of novobiocin, a known AcrA binder, which exhibited a KD of 4.3 μM under the same conditions (pH 6.0) [1]. This quantitative difference in binding affinity is critical for experimental design, as it dictates the effective concentration range required to modulate efflux pump function and may explain differences in their potentiating effects.

Efflux Pump Inhibition Antibiotic Resistance Surface Plasmon Resonance

Comparative Mitochondrial Inhibition: Wander Exhibits Higher Potency than Tyramine

In studies on isolated rat liver mitochondria, Wander (NSC-60339) was found to be a more potent inhibitor of choline dehydrogenase than the comparator molecule tyramine. While both compounds inhibited the enzyme, Wander demonstrated greater efficacy [1]. This finding highlights a specific off-target (or mechanism-related) effect that distinguishes Wander from other cationic amphiphilic compounds. Researchers concerned with mitochondrial function or toxicity should note this differential potency, as it may impact cellular energetics and viability in long-term assays.

Mitochondrial Toxicity Choline Dehydrogenase Comparative Pharmacology

Unique Mechanism of Action: Wander Inhibits Lipid Biosynthesis, Unlike Other Antileukemic Agents

Wander's (NSC-60339) antileukemic mechanism is distinct from several major classes of chemotherapeutics. While Wander profoundly inhibited acetate incorporation into lipids in L1210 leukemia cells following in vivo administration, clinically effective antileukemic agents such as methotrexate, 6-mercaptopurine, 5-fluorouracil, cyclophosphamide, and a nitrosourea derivative failed to significantly depress lipid biosynthesis in the same model [1]. This class-level inference demonstrates that Wander operates via a unique pathway, targeting lipid metabolism, which is not shared by these conventional antimetabolites and alkylating agents. This differential mechanism is further supported by the lack of cross-resistance between Wander and other antileukemic drugs [2].

Mechanism of Action Lipid Metabolism Leukemia Drug Resistance

Efflux Substrate Specificity: Wander Acts as an AcrAB-TolC Substrate, Distinct from Nile Red

Wander (NSC-60339) is not only an inhibitor but also a verifiable substrate of the AcrAB-TolC efflux pump, a property that distinguishes it from other dyes and compounds used in efflux assays. Unlike the lipophilic dye Nile Red, which is a common substrate for measuring efflux pump activity, Wander's dual role as both a substrate and an inhibitor of AcrAB-TolC provides a unique tool for studying the pump's functional dynamics [1]. Molecular dynamics simulations have shown that Wander binding restricts certain long-range motions of the AcrAB-TolC complex, providing a mechanistic basis for its inhibitory action that is separate from simple competition for the substrate binding site [2].

Efflux Pump Substrate Specificity Antibiotic Adjuvant AcrAB-TolC

Validated Research Application Scenarios for Wander (NSC-60339) Based on Empirical Evidence


Investigating Non-Canonical Mechanisms of Anticancer Drug Resistance

Utilize Wander (NSC-60339) to generate and study a unique drug-resistant phenotype in murine leukemia models (e.g., L1210, P388). The established evidence that resistance to Wander arises from an increased efflux of drug-lipid complexes, rather than a target mutation, provides a powerful system to study lipid-mediated drug resistance [1]. Researchers can compare the cellular uptake, retention, and lipid-binding profile of Wander in sensitive vs. resistant cell lines to elucidate the role of lipid metabolism and membrane composition in chemoresistance, a mechanism distinct from those observed with standard antimetabolites [2].

Probing the Role of Lipid Biosynthesis in Cancer Cell Proliferation

Employ Wander as a specific chemical probe to inhibit lipid biosynthesis in leukemia cells. This application is directly supported by evidence showing that Wander markedly depresses acetate incorporation into lipids, a mechanism not shared by other major antileukemic drugs like methotrexate or 5-fluorouracil [1]. This allows researchers to dissect the specific contribution of de novo lipogenesis to cancer cell growth and survival, independent of nucleotide metabolism or DNA damage pathways. The unique mechanism makes Wander an ideal tool for metabolic studies and for screening novel compounds that target lipid synthesis.

Developing and Validating Novel Antibiotic Adjuvants Targeting the AcrAB-TolC Efflux Pump

Use Wander as a benchmark scaffold and positive control in the development of next-generation efflux pump inhibitors (EPIs). Research has demonstrated that Wander binds to the AcrA component of the AcrAB-TolC pump with a defined KD of 78 μM and potentiates the activity of antibiotics like novobiocin and erythromycin [1]. Optimized analogs, such as SLUPP-225 and SLUPP-417, have been shown to possess improved efflux inhibition relative to Wander, providing a clear path for medicinal chemistry efforts [2]. Wander serves as the essential starting point for structure-activity relationship (SAR) studies and for validating the efficacy of new EPI candidates in restoring antibiotic susceptibility in Gram-negative bacteria.

Investigating Mitochondrial Phospholipid Dynamics and Function

Leverage Wander's unique interaction with mitochondrial lipids to study their role in organelle function. Evidence from comparative studies shows that Wander binds to specific mitochondrial phospholipids and exhibits effects on swelling and oxidative phosphorylation that are equivalent to oligomycin [1]. Furthermore, it is a more potent inhibitor of mitochondrial choline dehydrogenase than tyramine [2]. These properties make Wander a specialized reagent for perturbing the lipid environment of the inner mitochondrial membrane, allowing researchers to probe the relationship between lipid composition and critical functions like electron transport and ATP synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wander

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.